molecular formula C14H11BrN2O3 B5887789 N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide

Cat. No. B5887789
M. Wt: 335.15 g/mol
InChI Key: YVDNPCQHPFBADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzoyl)-3-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. BBH is a hydrazone derivative of 3-hydroxybenzoic acid and 4-bromobenzoyl chloride. It has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has some limitations for lab experiments. It has been found to be insoluble in water, which may limit its use in certain assays. N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has also been found to exhibit some toxicity at high concentrations, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the research on N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide. One possible direction is to investigate the potential use of N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide in more detail to gain a better understanding of its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide in animal models and clinical trials.

Synthesis Methods

The synthesis of N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide involves the reaction between 3-hydroxybenzoic acid and 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has been extensively studied for its potential use as a pharmacological agent. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-6-4-9(5-7-11)13(19)16-17-14(20)10-2-1-3-12(18)8-10/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNPCQHPFBADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-bromobenzoyl)-3-hydroxybenzohydrazide

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